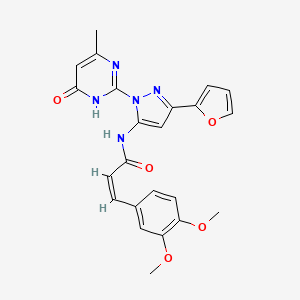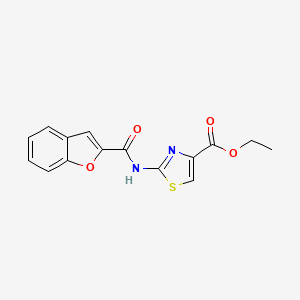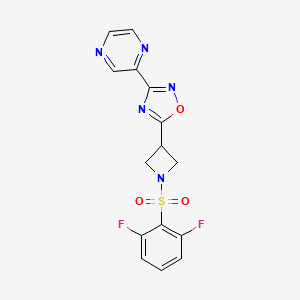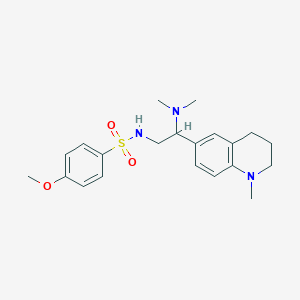![molecular formula C12H11ClFN5O2S B2837460 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 886965-67-9](/img/structure/B2837460.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound . The triazine ring is substituted with various functional groups including an amino group, a methyl group, and a sulfanyl group linked to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The core of the molecule is a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted at the 4-position with an amino group, at the 6-position with a methyl group, and at the 2-position with a sulfanyl group linked to an acetamide group .Scientific Research Applications
Antiviral Applications
One of the notable applications of derivatives similar to the specified compound is in the antiviral domain. Research by Demchenko et al. (2020) focused on the synthesis of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives and investigated their antiviral activity against the FluA (H1N1) virus California/07/2009. They found that these compounds, including variations similar to the specified molecule, exhibit high antiviral activity with significant selectivity indexes, indicating potential as antiviral agents against influenza A virus H1N1 and suggesting relevance for further exploration in combating viral diseases (Demchenko et al., 2020).
Antibacterial Applications
In the realm of antibacterial research, Alharbi and Alshammari (2019) synthesized new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide. These compounds were evaluated as antibacterial agents, showing interesting activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus. This work highlights the compound's framework as a basis for developing new antibacterial agents with potential effectiveness against a range of bacterial infections (Alharbi & Alshammari, 2019).
Pharmacological Interest
The compound's structure, featuring a 1,2,4-triazine core, is of particular interest in pharmacological research. Various derivatives have been synthesized and evaluated for their pharmacological properties. For instance, Stec et al. (2011) investigated compounds with similar structural motifs for their dual inhibitory activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), highlighting the therapeutic potential of such molecules in cancer treatment (Stec et al., 2011).
Molecular Docking and Drug Design
Recent studies also extend to the computational analysis and molecular docking to evaluate the binding efficiency of triazine derivatives against various targets. Mary et al. (2020) conducted a comprehensive study on a novel antiviral active molecule structurally related to the specified compound, investigating its potential against COVID-19 through molecular docking. Their findings suggest that such compounds can effectively bind to SARS-CoV-2 protease, offering insights into their use as potential therapeutic agents against COVID-19 (Mary et al., 2020).
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-10(20)16-7-2-3-9(14)8(13)4-7/h2-4H,5,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWLJVJGJGIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2837378.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2837381.png)

![1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2837385.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2837386.png)
![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)

![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2837397.png)


